molecular formula C15H14Cl2O2 B12389756 2,6-Dichloro bisphenol A-D12

2,6-Dichloro bisphenol A-D12

Cat. No.: B12389756
M. Wt: 303.2 g/mol
InChI Key: XBQRPFBBTWXIFI-HBFHXPTCSA-N
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Description

2,6-Dichloro bisphenol A-D12 is a deuterium-labeled derivative of 2,6-Dichloro bisphenol A. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro bisphenol A-D12 involves the deuteration of 2,6-Dichloro bisphenol A. This process typically includes the use of deuterium gas or deuterated solvents under specific reaction conditions to replace hydrogen atoms with deuterium. The reaction is carried out in the presence of a catalyst to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen with deuterium. The product is then purified using standard techniques such as crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro bisphenol A-D12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,6-Dichloro bisphenol A-D12 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and to study the effects of deuterium substitution on chemical properties.

    Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

    Industry: Applied in the development of new materials and in the study of environmental pollutants

Mechanism of Action

The mechanism of action of 2,6-Dichloro bisphenol A-D12 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the pharmacokinetic and metabolic profiles of drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro bisphenol A-D12 is unique due to its specific deuterium labeling and the presence of chlorine atoms at the 2 and 6 positions. This combination provides distinct chemical and physical properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C15H14Cl2O2

Molecular Weight

303.2 g/mol

IUPAC Name

2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)propan-2-yl]-3,5,6-trideuteriophenol

InChI

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3/i3D,4D,5D,6D,7D,8D

InChI Key

XBQRPFBBTWXIFI-HBFHXPTCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)Cl)[2H])[2H])Cl)O)[2H]

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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